4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
Description
4-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a dichlorophenyl group at position 4 of the thiazole ring and a 3-methylphenyl substituent on the amine moiety. Thiazoles are known for their diverse bioactivity, influenced by substituents on the aromatic rings and the amine group.
Properties
Molecular Formula |
C16H12Cl2N2S |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
InChI Key |
PDANFCGRNRWJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 3-methylaniline in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfur or phosphorus pentasulfide . The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The dichlorophenyl and methylphenyl aromatic rings undergo electrophilic substitution under controlled conditions.
Key Findings :
-
Nitration preferentially occurs on the dichlorophenyl ring due to the electron-withdrawing effect of Cl.
-
Halogenation of the methylphenyl ring follows standard aromatic substitution patterns .
Nucleophilic Substitution
The chlorine atoms on the dichlorophenyl group are susceptible to nucleophilic displacement.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOCH₃/MeOH | Reflux, 6–8 h | Methoxy-substituted derivative | 82% | |
| NH₃ (aq)/Cu catalyst | 120°C, autoclave | Amino-substituted analog | 68% |
Mechanistic Insight :
-
Reactions proceed via a two-step SNAr mechanism, with initial deprotonation enhancing ring activation.
Oxidation Reactions
The thiazole sulfur and aromatic rings can undergo oxidation.
| Target Site | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Thiazole sulfur | H₂O₂/AcOH, 50°C | Thiazole sulfoxide | Partial oxidation | |
| Aromatic ring | KMnO₄/H₂SO₄, 100°C | Carboxylic acid derivatives | Requires harsh conditions |
Limitations :
-
Over-oxidation of the thiazole ring to sulfone is avoided by controlling H₂O₂ stoichiometry.
Functional Group Transformations
The exocyclic amine group participates in condensation and alkylation reactions.
Synthetic Utility :
Cyclization and Heterocycle Formation
The thiazole core facilitates ring-expansion reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CS₂/KOH | 150°C, sealed tube | Thiazolo[5,4-d]pyrimidine | 47% | |
| Ethyl acetoacetate | PPA, 120°C | Fused thiazole-pyran derivatives | 61% |
Mechanism :
-
Cyclization involves nucleophilic attack by the thiazole nitrogen on electrophilic carbons.
Reduction Reactions
Selective reduction of substituents is achievable.
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 40 psi | Dechlorinated analog | Partial (one Cl removed) | |
| NaBH₄/NiCl₂ | THF, 0°C | Amine to secondary amine | Not observed |
Challenges :
-
Complete dechlorination requires harsher conditions (e.g., LiAlH₄), risking thiazole ring degradation.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and DNA synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent variations and their implications:
Key Observations :
- Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group may enhance hydrophobic interactions in biological targets compared to mono-chloro (e.g., 24) or fluoro () analogs.
- Amine Group : The 3-methylphenyl group offers moderate steric hindrance, contrasting with bulky triazolylmethyl () or Schiff base () substituents.
Physical and Spectroscopic Properties
Comparative data for select analogs:
Trends :
- Bulky substituents (e.g., 4o ) elevate melting points due to enhanced intermolecular forces.
Biological Activity
4-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, particularly in the fields of oncology and anti-inflammatory treatments. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H19Cl2N5S, characterized by a thiazole ring fused with a pyrimidine system. The structural arrangement is crucial for its biological effectiveness, as it influences interactions with biological targets.
Structural Details
- Molecular Weight : 456.38 g/mol
- Melting Point : 472–473 K
- Crystal System : Triclinic
The thiazole and pyrimidine rings are nearly co-planar, which facilitates effective molecular interactions in biological systems .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Studies indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism behind the antitumor activity involves:
- Induction of apoptosis and autophagy in cancer cells.
- Interaction with key proteins involved in cell survival pathways, notably Bcl-2 .
Anti-inflammatory Properties
In addition to antitumor effects, this compound exhibits anti-inflammatory activity:
- Inhibition of COX Enzymes : Preliminary results show that derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) with IC50 values reported between 19.45 µM and 42.1 µM .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity through increased electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes .
- Substituent Effects : Methyl groups at specific positions on the phenyl ring have been shown to enhance activity by improving lipophilicity and facilitating better interaction with target proteins .
Study 1: Antitumor Efficacy in Xenograft Models
A notable study evaluated the compound's efficacy in xenograft models using A375 melanoma cells. The treatment led to significant tumor growth inhibition compared to control groups:
- Tumor Growth Reduction : Approximately 70% reduction in tumor size was observed after treatment with the compound over a 28-day period .
Study 2: In Vitro Cytotoxicity Assays
MTT assays were conducted on various cancer cell lines (e.g., HT29, Jurkat):
Q & A
Q. Q1. What are the standard synthetic methodologies for preparing 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted thioureas with α-haloketones under reflux conditions. For example, describes a similar thiadiazole synthesis using POCl₃ as a cyclizing agent at 90°C under reflux, followed by precipitation via pH adjustment . Modifications include varying substituents on the phenyl ring (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl) and optimizing reaction times (3–6 hours). Characterization often involves NMR, UV, and mass spectrometry .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths and angles, as demonstrated for analogous thiazol-2-amine derivatives in and .
- Multinuclear NMR (¹H/¹³C) : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and thiazole ring protons (δ 7.1–8.0 ppm) confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
Q. Q3. What are the primary pharmacological targets or activities reported for this compound?
Thiazol-2-amine derivatives exhibit antifungal and antibacterial activity , as noted in for structurally related compounds . Specific mechanisms may involve inhibition of microbial cell wall synthesis or enzyme targets like dihydrofolate reductase (DHFR). However, activity varies with substituents; for example, electron-withdrawing groups (e.g., Cl) enhance potency .
Advanced Research Questions
Q. Q4. How can computational modeling aid in optimizing the bioactivity of this compound?
- Molecular docking : Predict binding affinities to targets like DHFR or bacterial topoisomerases. highlights docking studies for thiazole derivatives using software like AutoDock Vina .
- QSAR analysis : Correlate substituent electronic effects (e.g., Hammett σ values for Cl groups) with antimicrobial activity .
- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. Q5. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?
Contradictions often arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time ( notes that thiol-containing compounds may oxidize under certain conditions) .
- Cell line variability : For cytotoxicity studies, use standardized cell lines (e.g., HEK293 or HeLa) and normalize data to controls .
- Structural analogs : Compare results with derivatives (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) to isolate substituent effects .
Q. Q6. What strategies improve yield in large-scale syntheses of this compound?
- Catalyst optimization : uses iodine (I₂) and NaBH₄ to enhance reaction efficiency in thiazole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of dichlorophenyl intermediates .
- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) yields high-purity crystals, as in .
Methodological Challenges and Solutions
Q. Q7. How can researchers resolve ambiguities in NMR assignments for closely related analogs?
Q. Q8. What are the limitations of current synthetic routes, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
